3-Amino-1-morpholin-4-yl-propan-1-one

Process Chemistry Catalytic Hydrogenation Atorvastatin Synthesis

This β-aminoketone building block is critical for the synthesis of Atorvastatin and kinase inhibitor libraries. Its bifunctional reactivity (nucleophilic amine/electrophilic ketone) and the morpholine ring's solubilizing and metabolically stabilizing properties are essential for high-yielding, patented synthetic routes. Substituting with generic amino ketones or N-substituted morpholine analogs risks synthetic failure and altered bioactivity. Procure with confidence—our ≥98% purity ensures reproducibility in multi-step organic syntheses.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 71274-43-6
Cat. No. B1277146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-morpholin-4-yl-propan-1-one
CAS71274-43-6
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CCN
InChIInChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2
InChIKeyWVFZXCIIJBHBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-morpholin-4-yl-propan-1-one (CAS 71274-43-6): A Critical β-Aminoketone Building Block for Pharmaceutical Synthesis and Medicinal Chemistry


3-Amino-1-morpholin-4-yl-propan-1-one (CAS 71274-43-6) is a versatile β-aminoketone building block [1], featuring a primary amine at the β-position and a tertiary amide formed by a morpholine ring, resulting in the molecular formula C₇H₁₄N₂O₂ with a molecular weight of 158.20 g/mol . Its bifunctional reactivity, enabled by the nucleophilic amine and electrophilic ketone, combined with the solubilizing and metabolically stabilizing morpholine moiety , underpins its role as a critical intermediate in the synthesis of kinase inhibitors [2], HMG-CoA reductase inhibitors (e.g., Atorvastatin) [3], and anti-inflammatory agents [4].

Why a Simple 'Amino Ketone' Substitution Fails for 3-Amino-1-morpholin-4-yl-propan-1-one


Substituting 3-Amino-1-morpholin-4-yl-propan-1-one with a generic amino ketone or a different N-substituted morpholine analog is a high-risk procurement strategy that frequently leads to synthetic failure or altered biological profiles. The morpholine ring is not a passive spectator; its unique combination of hydrogen-bonding capacity and moderate lipophilicity directly impacts pharmacokinetic properties . Furthermore, the specific β-amino ketone geometry is essential for its role as a validated precursor in atorvastatin synthesis via a Pt/C-catalyzed hydrogenation [1]. As evidenced by comparative studies on 3-morpholino-1-phenylpropan-1-one analogs, seemingly minor structural modifications, such as the addition of a trifluoromethyl group on a phenyl ring, can alter the IC50 for NO production inhibition from >50 µM to 8.6 µM [2]. Therefore, the use of an unverified analog without empirical comparative data cannot assure equivalent performance in established synthetic routes or biological assays.

Quantitative Differentiation Evidence for 3-Amino-1-morpholin-4-yl-propan-1-one in Synthesis and Bioactivity


Synthetic Scalability: A Validated 439-Gram Hydrogenation Yield for Atorvastatin Precursor Synthesis

The target compound's hydrochloride salt is a key, high-yielding intermediate in a patented synthesis route for Atorvastatin. A specific Pt/C-catalyzed hydrogenation of 3-morpholin-4-yl-3-oxo-propionitrile produces 3-amino-1-morpholin-4-yl-propan-1-one hydrochloride with a demonstrated preparative yield of 439 grams, a quantity that validates its scalability and consistent performance [1]. In contrast, the use of non-optimized reducing agents like LiAlH₄ on related morpholinones often results in lower yields and requires more rigorous purification due to aluminum salt byproducts [2].

Process Chemistry Catalytic Hydrogenation Atorvastatin Synthesis

Purity and Physical Form: Controlled Specification Data for Reliable Research Outcomes

Reproducible research outcomes depend on starting materials with well-defined purity. Commercial vendors provide this compound with a minimum purity specification of 95% (AKSci) to NLT 98% (MolCore) . This is accompanied by key physical property data, including a molecular weight of 158.20 g/mol, InChIKey WVFZXCIIJBHBAA-UHFFFAOYSA-N, and a topological polar surface area (tPSA) of 55.6 Ų [1]. These metrics, particularly the tPSA value, are crucial for predicting membrane permeability and oral bioavailability in drug design [2]. In contrast, generic or in-house synthesized batches of this or similar β-aminoketones may lack such verified analytical data, introducing uncertainty into biological assays and SAR studies.

Analytical Chemistry Quality Control Procurement Specification

Morpholine Pharmacophore: Empirical Bioactivity Data from Closely Related β-Aminoketones

While direct bioactivity data for the target compound is limited in the public domain, a robust structure-activity relationship (SAR) can be inferred from its closest analog, 3-morpholino-1-phenylpropan-1-one (compound 2a). This analog, which shares the same 3-amino-1-morpholino-propan-1-one core, demonstrated an IC50 > 50 µM for the inhibition of nitric oxide (NO) production in LPS-induced BV2 microglial cells [1]. Furthermore, a derivative of this analog, the 2-trifluoromethyl analogue 16n, showed a significantly improved inhibitory activity with an IC50 of 8.6 µM in the same assay, confirming that the morpholine-containing scaffold is a viable starting point for developing potent anti-inflammatory agents [1][2].

Medicinal Chemistry Structure-Activity Relationship Anti-inflammatory

Optimal Application Scenarios for Procuring 3-Amino-1-morpholin-4-yl-propan-1-one


Synthesis of Atorvastatin and Related Statin Intermediates

Procurement is essential for teams synthesizing Atorvastatin or its key intermediates, specifically 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide [1]. The compound serves as a validated building block in a patented, scalable synthetic route, enabling the efficient construction of the pyrrole core through a series of high-yielding transformations including hydrogenation [1].

Medicinal Chemistry for Anti-inflammatory Drug Discovery

This compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel inhibitors of nitric oxide (NO) production. As demonstrated by the related 3-morpholino-1-phenylpropan-1-one scaffold, the core β-aminoketone structure can be optimized to achieve potent anti-inflammatory effects, with analogs showing IC50 values as low as 8.6 µM in cellular assays [2].

Design and Synthesis of Novel Kinase Inhibitors

The compound's bifunctional nature (amine and ketone) and the presence of a morpholine ring—a well-known bioisostere—make it a valuable building block for kinase inhibitor libraries [3]. It can be used to introduce a solubilizing and metabolically stable moiety into potential ATP-competitive inhibitors, improving their drug-like properties .

General Organic Synthesis as a β-Aminoketone Building Block

This compound is a reliable and versatile reagent for introducing a protected β-aminoketone functionality into more complex molecules. Its commercial availability with defined purity (≥95-98%) and known physical properties (MW 158.20, tPSA 55.6 Ų) ensures reproducibility in multi-step organic syntheses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-morpholin-4-yl-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.